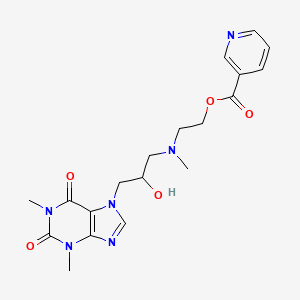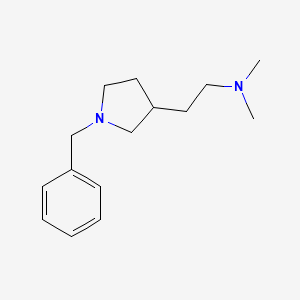
2-Hydroxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylbenzenesulfonamide typically involves the sulfonation of 3-methylphenol (m-cresol) followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: Reacting 3-methylphenol with sulfuric acid to form 3-methylbenzenesulfonic acid.
Amidation: Converting the sulfonic acid to the sulfonamide by reacting it with ammonia or an amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2-hydroxy-3-methylbenzenesulfonic acid.
Reduction: Formation of this compound derivatives with reduced sulfonamide groups.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties, showing promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme, leading to its inhibitory effects.
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-2-methylbenzenesulfonamide
- 4-Hydroxy-3-methylbenzenesulfonamide
- 2-Amino-3-methylbenzenesulfonamide
Comparison: 2-Hydroxy-3-methylbenzenesulfonamide is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different levels of activity and selectivity in various applications, making it a valuable compound for targeted research and development.
Propriétés
Numéro CAS |
82020-58-4 |
|---|---|
Formule moléculaire |
C7H9NO3S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
2-hydroxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-2-4-6(7(5)9)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clé InChI |
KMHNQXRNMLOEII-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


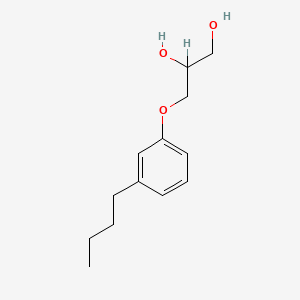

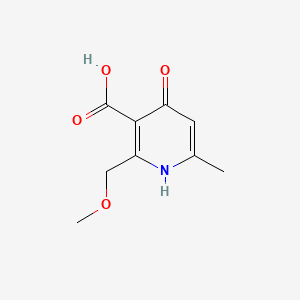


![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)
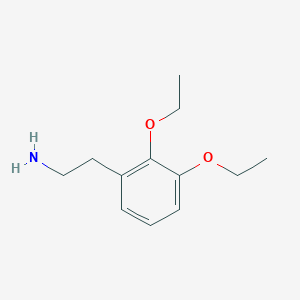
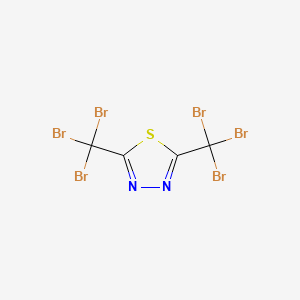

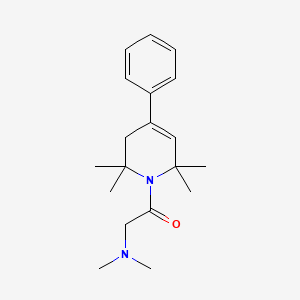
![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)
